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This technical guide provides a comprehensive overview of the small molecule ML67 and its

interaction with the TWIK-related potassium (TREK-1) channel. It is intended for researchers,

scientists, and drug development professionals working in the fields of ion channel

pharmacology, neuroscience, and cardiovascular research. This document details the

quantitative effects of ML67, outlines relevant experimental protocols, and visualizes the key

signaling pathways and workflows.

Introduction to TREK-1 Channels
The TREK-1 channel, encoded by the KCNK2 gene, is a member of the two-pore-domain

potassium (K2P) channel family.[1] These channels are often referred to as "leak" or

"background" potassium channels because they are open at the resting membrane potential,

contributing to the establishment and maintenance of a negative membrane potential and

counteracting depolarizing stimuli.[1][2]

TREK-1 is a polymodal channel, meaning its activity is regulated by a diverse array of physical

and chemical stimuli.[3][4] It is activated by mechanical stretch, intracellular acidification, heat,

and certain lipids like polyunsaturated fatty acids (PUFAs).[2][3][5][6] Conversely, its activity is

inhibited by G-protein coupled receptor (GPCR) pathways that activate protein kinase A (PKA)

and protein kinase C (PKC).[2] This complex regulation allows TREK-1 to function as a cellular

hub, integrating various signals to control cell excitability.

Given its wide expression in the central and peripheral nervous systems, the cardiovascular

system, and other tissues, TREK-1 has emerged as a significant therapeutic target for a range
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of pathologies including pain, depression, neuroprotection, and cardiac arrhythmias.[2][3][7][8]

[9]

Overview of ML67
ML67 is a small molecule identified as a selective activator of the TREK subfamily of K2P

channels.[4][9][10] Its optimized analog, ML67-33, has been shown to rapidly and reversibly

activate TREK-1 channels.[10] As an activator, ML67 enhances the hyperpolarizing influence of

TREK-1, thereby reducing cellular excitability. This property makes it a valuable

pharmacological tool for studying the physiological roles of TREK-1 and a potential lead

compound for developing therapies aimed at conditions characterized by hyperexcitability, such

as certain types of pain and epilepsy.[8]

Quantitative Data: The Effect of ML67-33 on K2P
Channels
The following table summarizes the reported half-maximal effective concentrations (EC50) for

ML67-33, an optimized analog of ML67, on TREK-1 and other members of the TREK

subfamily. The EC50 value represents the concentration of the compound required to elicit 50%

of its maximal activating effect.

Channel Target
Experimental
System

EC50 (μM) Reference

K2P2.1 (TREK-1) Cell-free 36.3 [10]

K2P2.1 (TREK-1) HEK293 Cells 9.7 [10]

K2P2.1 (TREK-1)

W275S
Not Specified 21.8 ± 1.3 [10]

K2P2.1 (TREK-1)-3G Not Specified 49.4 ± 1.1 [10]

K2P10.1 (TREK-2) Not Specified 30.2 ± 1.4 [10]

K2P4.1 (TRAAK) Not Specified 27.3 ± 1.2 [10]

Signaling Pathways and Mechanism of Action
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TREK-1 channel activity is tightly controlled by multiple intracellular signaling cascades.

Understanding these pathways provides context for the action of pharmacological modulators

like ML67.

Activators

Inhibitors

ML67 / ML67-33

TREK-1 Channel

 Direct Activation

PUFAs (e.g., AA)

Mechanical Stretch

Heat (>30°C)

Intracellular Acidosis

GPCR (Gs-coupled)
Adenylyl Cyclase

GPCR (Gq-coupled) Phospholipase C

PKA

 Phosphorylation
(Inhibition)

PKC

 Phosphorylation
(Inhibition)

K+ Efflux
(Hyperpolarization)

cAMP

PIP2

DAG

IP3

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3019293?utm_src=pdf-body
https://www.benchchem.com/product/b3019293?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3019293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: TREK-1 channel regulation by activators and inhibitory GPCR signaling pathways.

ML67 acts as a direct activator of the TREK-1 channel, promoting an open conformation that

leads to potassium efflux and membrane hyperpolarization. While the precise binding site for

ML67 has not been fully elucidated in the provided literature, it is part of a class of small

molecules that modulate the channel's gating mechanism.[4][9] Its action bypasses the

complex intracellular signaling cascades that normally regulate the channel, providing a direct

method to enhance its activity.

Experimental Protocols
The primary technique for characterizing the effects of compounds like ML67 on TREK-1

channels is patch-clamp electrophysiology. This method allows for the direct measurement of

ion flow through the channel in real-time.

This protocol is a generalized procedure for recording TREK-1 currents from transiently

transfected HEK293 cells or cultured neurons.

I. Solutions and Reagents:

External (Bath) Solution (aCSF):

Composition (in mM): 120 NaCl, 5 KCl, 3 MgCl2, 1 CaCl2, 10 HEPES, 5 Glucose.

Preparation: Adjust pH to 7.4 with NaOH and osmolarity to ~290-300 mOsm.[6] Filter

sterilize.

Internal (Pipette) Solution:

Composition (in mM): 115 K-Gluconate, 4 NaCl, 5 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-

Na.

Preparation: Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm.[6][11] Aliquot

and store at -20°C. Thaw and filter before use.

ML67 Stock Solution:
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Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Dilute to final working

concentrations in the external solution on the day of the experiment.

II. Equipment:

Inverted microscope with DIC optics

Patch-clamp amplifier and digitizer

Micromanipulator

Vibration isolation table

Perfusion system for solution exchange

Borosilicate glass capillaries and pipette puller

III. Procedure:

Cell Preparation: Plate cells expressing TREK-1 onto glass coverslips 24-48 hours before

recording.

Pipette Fabrication: Pull glass capillaries to achieve a resistance of 4-8 MΩ when filled with

the internal solution.[11]

Recording Setup: Place the coverslip in the recording chamber on the microscope stage and

perfuse with the external solution at a rate of 1-2 mL/min.[12]

Obtaining a Seal:

Fill a pipette with the internal solution and mount it on the holder.

Apply positive pressure and lower the pipette towards a target cell.

Once the pipette touches the cell membrane (observed as an increase in resistance),

release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

[12]
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Whole-Cell Configuration:

After achieving a GΩ seal, apply a brief pulse of strong suction to rupture the cell

membrane patch, establishing electrical and diffusive access to the cell interior.[13]

Switch the amplifier to voltage-clamp mode. Hold the cell at a potential of -80 mV.

Data Acquisition:

Apply a voltage ramp protocol (e.g., a 500 ms ramp from -150 mV to +50 mV) to elicit

TREK-1 currents.[14]

Record baseline currents in the external solution.

Compound Application:

Switch the perfusion system to the external solution containing the desired concentration

of ML67.

Allow several minutes for the solution to fully exchange in the chamber and for the drug

effect to stabilize.

Record currents in the presence of ML67 using the same voltage protocol.

Washout: Perfuse with the control external solution to determine the reversibility of the

compound's effect.

Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV) before, during,

and after ML67 application. Plot the dose-response relationship to calculate the EC50.
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Caption: Experimental workflow for assessing the effect of ML67 on TREK-1 channels.
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Conclusion
ML67 and its analog ML67-33 are potent and selective activators of TREK-1 channels. By

directly enhancing the channel's potassium conductance, these compounds serve as critical

tools for investigating the physiological and pathophysiological roles of TREK-1. The

quantitative data demonstrate a clear activating effect in the micromolar range. The detailed

experimental protocols, particularly patch-clamp electrophysiology, provide a robust framework

for further investigation into the mechanism and therapeutic potential of TREK-1 activators.

Continued research into the structure-activity relationships and binding sites of compounds like

ML67 will be crucial for the development of next-generation therapeutics targeting the TREK

family of ion channels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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